molecular formula C18H12N4S B5713090 2-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile

2-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile

Cat. No. B5713090
M. Wt: 316.4 g/mol
InChI Key: KMYHADFVLKFNBV-UHFFFAOYSA-N
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Description

2-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile is not fully understood. However, studies have suggested that it may act by inhibiting the synthesis of DNA and RNA in bacterial and fungal cells. In cancer cells, it has been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
2-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile has been shown to have minimal toxicity in vitro and in vivo. It has been shown to have no adverse effects on liver and kidney function, making it a safe candidate for further research. However, more studies are needed to determine its long-term effects on the body.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile in lab experiments include its high yield, low toxicity, and potential applications in various fields. Its limitations include its limited solubility in water, which may affect its bioavailability.

Future Directions

For research on this compound include exploring its potential applications in drug discovery, its mechanism of action in cancer cells, and its use as a fluorescent probe for the detection of metal ions.

Synthesis Methods

The synthesis of 2-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile has been achieved using various methods, including solvent-free synthesis, microwave-assisted synthesis, and green synthesis. The solvent-free synthesis involves the reaction of 2-aminobenzonitrile, 2-mercaptobenzimidazole, and α-bromo-p-toluene in the presence of potassium carbonate. The microwave-assisted synthesis involves the reaction of 2-aminobenzonitrile, 2-mercaptobenzimidazole, and α-bromo-p-toluene in the presence of potassium carbonate under microwave irradiation. Green synthesis involves the reaction of 2-aminobenzonitrile, 2-mercaptobenzimidazole, and α-bromo-p-toluene in the presence of ionic liquid [bmim]BF4. These methods have been shown to produce high yields of the compound and are environmentally friendly.

Scientific Research Applications

2-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile has been studied extensively for its potential applications in various fields. It has been shown to have antimicrobial, antifungal, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. The compound has been tested against various bacterial and fungal strains, and it has shown promising results in inhibiting their growth. In cancer research, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-[[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4S/c19-9-13-5-1-2-6-14(13)11-22-16-8-4-3-7-15(16)21-18(22)17-10-20-12-23-17/h1-8,10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYHADFVLKFNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CN=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile

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